Home > Products > Screening Compounds P114781 > Lenalidomide-PEG4-C2-acid
Lenalidomide-PEG4-C2-acid -

Lenalidomide-PEG4-C2-acid

Catalog Number: EVT-14897973
CAS Number:
Molecular Formula: C24H33N3O9
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-PEG4-C2-acid is a synthetic derivative of lenalidomide, which is an immunomodulatory drug originally developed for treating multiple myeloma and certain myelodysplastic syndromes. The structure of lenalidomide includes a glutarimide ring, which is crucial for its biological activity. The addition of a polyethylene glycol (PEG) chain with four ethylene glycol units (PEG4) and a C2-acid group enhances the solubility and bioavailability of the compound, making it suitable for various scientific and therapeutic applications .

Source and Classification

Lenalidomide-PEG4-C2-acid is classified as an immunomodulatory drug and is part of a broader category of compounds known as immunomodulatory derivatives. It is synthesized from lenalidomide, which itself is a thalidomide analogue, known for its antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lenalidomide-PEG4-C2-acid involves several key steps:

  1. Bromination: The precursor methyl 2-methyl-3-nitrobenzoate undergoes bromination using N-bromosuccinimide in a solvent such as methyl acetate.
  2. Cyclization: The brominated product is cyclized with 3-aminopiperidine-2,6-dione to yield the nitro precursor of lenalidomide.
  3. Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride.
  4. PEGylation: The resulting lenalidomide derivative is conjugated with the PEG4 chain and C2-acid group to form Lenalidomide-PEG4-C2-acid .

Industrial Production

Industrial methods for synthesizing Lenalidomide-PEG4-C2-acid follow similar routes but are optimized for larger scale production while adhering to green chemistry principles to minimize hazardous by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula of Lenalidomide-PEG4-C2-acid can be derived from that of lenalidomide by incorporating the PEG4 moiety and C2-acid group. The chemical structure includes:

  • A glutarimide ring
  • A piperidine ring
  • A PEG chain enhancing solubility

The compound exhibits polymorphism, which means it can exist in different crystalline forms, affecting its physical properties .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-PEG4-C2-acid can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.
  2. Reduction: The nitro group in the precursor can be reduced to an amine.
  3. Substitution: Halogenated intermediates may undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used.
  • Reducing Agents: Iron powder with ammonium chloride facilitates the reduction process.
  • Substitution Reagents: Amines or thiols are typically used in substitution reactions .
Mechanism of Action

Lenalidomide-PEG4-C2-acid exerts its biological effects through several mechanisms:

  1. Immunomodulation: It alters cytokine production and activates T cells, enhancing immune responses.
  2. Anti-Angiogenesis: The compound inhibits new blood vessel formation, which is critical for tumor growth.
  3. Protein Degradation: It induces the degradation of specific proteins via modulation of the CRL4 CRBN E3 ubiquitin ligase pathway, leading to decreased levels of transcription factors like IKZF1 and IKZF3 in multiple myeloma cells .

This mechanism highlights its potential therapeutic applications in oncology and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-PEG4-C2-acid typically appears as an off-white to pale yellow solid powder. It is non-hygroscopic and exhibits varying solubility depending on the solvent used:

  • Soluble in organic solvents
  • Greatest solubility in 0.1 N hydrochloric acid buffer
  • Limited solubility in water at neutral pH levels .

Chemical Properties

The compound has a molecular weight that reflects its complex structure, with significant attention paid to its polymorphic forms during synthesis. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy are employed to characterize its structure and confirm purity .

Applications

Lenalidomide-PEG4-C2-acid has diverse applications across several scientific fields:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: Researchers study its effects on cellular processes and signaling pathways.
  3. Medicine: Investigated for potential treatments in various cancers, particularly multiple myeloma, due to its ability to modulate immune responses and inhibit tumor growth.
  4. Industry: Utilized in developing new pharmaceuticals and therapeutic agents aimed at treating inflammatory diseases .
Role of Lenalidomide-PEG4-C2-Acid in Targeted Protein Degradation Platforms

Integration into PROTAC® Molecular Architecture

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to degrade disease-relevant proteins through the ubiquitin-proteasome system. Within this molecular architecture, Lenalidomide-PEG4-C2-acid serves as a critical E3 ligase-recruiting component conjugated to target protein ligands via specialized linkers. This compound integrates the immunomodulatory drug (IMiD) pharmacophore of lenalidomide with a tetraethylene glycol (PEG4) spacer terminated by a carboxylic acid group (–C2-acid) for further conjugation [3] [9]. The strategic design enables the molecule to function as the E3 ligase-targeting half of PROTACs, connecting target proteins (e.g., BRD4, estrogen receptor, or androgen receptor) to the cellular degradation machinery. Unlike traditional inhibitors requiring occupancy at enzymatic active sites, PROTACs incorporating Lenalidomide-PEG4-C2-acid operate through an event-driven pharmacology, catalytically inducing target degradation at substoichiometric concentrations [3] [6].

Table 1: Key Structural Components of Lenalidomide-PEG4-C2-acid in PROTAC Design

Structural ElementChemical FeatureFunctional Role in PROTACs
Lenalidomide CoreGlutarimide ring with phthalimide modificationsCereblon (CRBN) E3 ligase binding
PEG4 LinkerTetraethylene glycol chainSpatial flexibility and optimal distance bridging
C2-Acid TerminalAcetic acid functional groupConjugation site for target protein ligands
Molecular BackboneDefined stereochemistry at glutarimide ringSpecificity for CRBN binding pocket

E3 Ubiquitin Ligase Recruitment via Cereblon Binding

The glutarimide moiety within Lenalidomide-PEG4-C2-acid mediates high-affinity binding to Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^. This binding occurs through insertion of the glutarimide ring into a conserved tri-tryptophan pocket (Trp380, Trp386, and Trp400) within the CRBN β-hairpin structure [3] [9]. The structural complementarity between lenalidomide and this hydrophobic pocket induces a neomorphic protein interaction surface, enabling the recruitment of non-native protein substrates for ubiquitination. Importantly, the phthalimide ring modifications in lenalidomide derivatives influence the spectrum of recruited neosubstrates, making Lenalidomide-PEG4-C2-acid particularly valuable for targeting zinc finger transcription factors like IKZF1/3 and cancer targets such as CK1α and SALL4 [9]. This precise molecular recognition event positions the PROTAC-bound target protein within proximity of the E2-ubiquitin conjugation machinery, facilitating the transfer of ubiquitin molecules to surface lysine residues on the target.

Bifunctional Design: Bridging Target Protein and Ubiquitination Machinery

The PEG4-C2-acid linker in Lenalidomide-PEG4-C2-acid plays a critical role beyond simple spatial separation of the E3 ligase binder and target protein binder. Molecular dynamics simulations reveal that linker composition directly influences the ternary complex dynamics and ubiquitination efficiency of PROTAC molecules [5]. The tetraethylene glycol chain provides exceptional conformational flexibility while maintaining optimal distance (approximately 15-20 Å) between the CRBN-binding domain and the target protein-binding warhead. This distance facilitates the formation of a productive E3-PROTAC-POI ternary complex where surface lysine residues of the target protein are positioned within catalytic reach of the E2-ubiquitin-loaded enzyme [3] [6]. The terminal carboxylic acid (–COOH) group enables efficient amide coupling with diverse target-binding ligands containing amine functionalities, ranging from kinase inhibitors (e.g., JQ1 for BRD4) to nuclear receptor antagonists (e.g., ARV-110 for androgen receptor). PROTACs incorporating this linker demonstrate enhanced degradation efficiency compared to alkyl chain linkers due to improved solubility and reduced aggregation propensity [8].

Table 2: Impact of Linker Composition on PROTAC Performance Parameters

Linker PropertyPEG4-Based Linker AdvantagesFunctional Consequences
HydrophilicityHigh water solubilityEnhanced cellular permeability and bioavailability
Conformational FlexibilityEther oxygen rotational freedomOptimal positioning of ternary complex components
Length~20 Å extended conformationProper lysine positioning for ubiquitination
Chemical StabilityResistance to enzymatic degradationProlonged intracellular activity
Synthetic VersatilityTerminal carboxylic acid reactivityFacile conjugation to diverse target ligands

Comparative Efficacy with Thalidomide- and Pomalidomide-Based Linker Systems

Lenalidomide-PEG4-C2-acid demonstrates distinct advantages over PROTAC components derived from earlier-generation IMiDs when incorporated into targeted protein degradation platforms. Compared to thalidomide-based linkers (e.g., Thalidomide-O-C8-COOH), the lenalidomide core in Lenalidomide-PEG4-C2-acid exhibits approximately 10-fold higher binding affinity for cereblon, translating to more efficient E3 ligase recruitment and ternary complex formation [3] [9]. This enhanced binding is attributed to structural refinements in the phthalimide ring that optimize interactions with CRBN's hydrophobic pocket. In degradation assays targeting BRD4, PROTACs incorporating Lenalidomide-PEG4-C2-acid (e.g., dBET series) demonstrated DC50 values in the nanomolar range (5-50 nM), significantly outperforming analogous thalidomide-based constructs which typically showed DC50 values exceeding 500 nM [8] [10].

When compared to pomalidomide-based linkers (e.g., Pomalidomide-PEG1-C2-COOH), Lenalidomide-PEG4-C2-acid offers superior solubility and pharmacokinetic properties attributable to its extended hydrophilic PEG spacer. The tetraethylene glycol chain significantly enhances water solubility (>10 mg/mL) compared to both thalidomide analogs and shorter pomalidomide-PEG variants, reducing aggregation tendencies and improving cellular uptake efficiency [8] [10]. This property is particularly valuable for PROTACs targeting cytoplasmic or membrane-associated proteins where intracellular bioavailability is limiting. Crucially, the flexibility and length of the PEG4 linker enable more effective lysine positioning for ubiquitination compared to rigid alkyl linkers commonly used in pomalidomide conjugates. Molecular dynamics simulations of ternary complexes demonstrate that PEG4 linkers maintain lower root-mean-square deviation (RMSD) fluctuations (<2.0 Å) in the catalytic region of the E2-ubiquitin complex, facilitating efficient ubiquitin transfer [5].

Recent advancements highlight the efficacy of Lenalidomide-PEG4-C2-acid in emerging PROTAC modalities. In mRNA-based PROTAC platforms (m-PROTACs), the enhanced solubility of PEG4 linkers facilitated efficient delivery and translation of peptide-based degraders targeting ERα and BCL-xL, outperforming traditional p-PROTACs in both degradation efficiency (90% vs. 70% target reduction) and tumor regression in xenograft models [8]. The versatility of this conjugation handle is further demonstrated in heterobifunctional degraders targeting challenging proteins such as KRAS and c-Myc, where linker hydrophilicity proves critical for overcoming the inherent hydrophobicity of these oncoprotein binders [3] [10].

Properties

Product Name

Lenalidomide-PEG4-C2-acid

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C24H33N3O9

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31)

InChI Key

GFIMLYCPOPPQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.